N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide
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Overview
Description
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzyl chloride with N-(5-diethylaminopentyl)amine under basic conditions to form the intermediate N-(5-diethylaminopentyl)-N-(4-nitrobenzyl)amine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and reduced derivatives with altered biological activities .
Scientific Research Applications
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The exact mechanism of action of N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its activity by undergoing bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzamide: Shares the nitrobenzyl moiety but lacks the diethylamino pentyl group.
N-(2-Methyl-5-nitrophenyl)benzamide: Similar structure with a methyl group instead of the diethylamino pentyl group.
Uniqueness
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide is unique due to the presence of both the diethylamino pentyl group and the nitrobenzyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H31N3O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C23H31N3O3/c1-4-24(5-2)17-9-10-19(3)25(23(27)21-11-7-6-8-12-21)18-20-13-15-22(16-14-20)26(28)29/h6-8,11-16,19H,4-5,9-10,17-18H2,1-3H3 |
InChI Key |
VVUUFOROTMXSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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